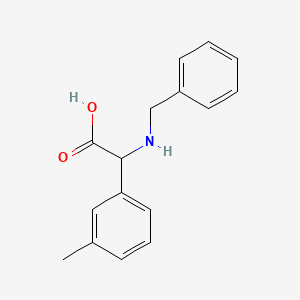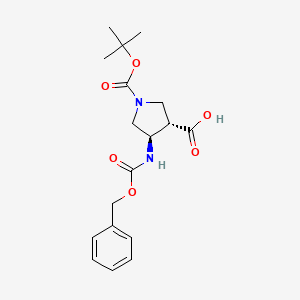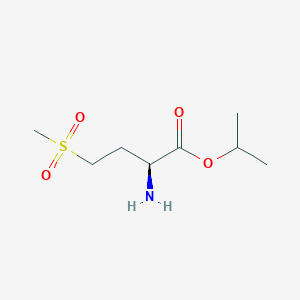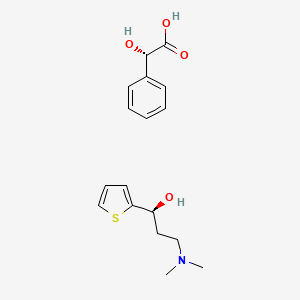
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid is a chemical compound that combines the properties of an alcohol and a sulfonic acid. It is known for its unique structure, which includes a phenoxy group substituted with two methyl groups at positions 3 and 5, a propanol chain, and a methanesulfonic acid moiety. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid typically involves the following steps:
Preparation of 1-(3,5-Dimethylphenoxy)propan-2-ol: This can be achieved by reacting 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired alcohol.
Formation of Methanesulfonic Acid Salt: The resulting 1-(3,5-Dimethylphenoxy)propan-2-ol is then reacted with methanesulfonic acid to form the methanesulfonic acid salt. This step typically involves mixing the alcohol with methanesulfonic acid under controlled temperature conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as distillation or crystallization to isolate the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(3,5-Dimethylphenoxy)propan-2-one or 1-(3,5-Dimethylphenoxy)propanoic acid.
Reduction: Formation of 1-(3,5-Dimethylphenoxy)propane.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid involves its interaction with molecular targets through its functional groups. The phenoxy group can engage in π-π interactions with aromatic residues, while the alcohol and sulfonic acid groups can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dimethylphenoxy)ethanol: Similar structure but with a shorter ethanol chain.
1-(3,5-Dimethylphenoxy)butanol: Similar structure but with a longer butanol chain.
1-(3,5-Dimethylphenoxy)propan-2-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
1-(3,5-Dimethylphenoxy)propan-2-ol;methanesulfonic acid is unique due to its combination of an alcohol and a sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143417-51-0 |
|---|---|
Molekularformel |
C12H20O5S |
Molekulargewicht |
276.35 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenoxy)propan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C11H16O2.CH4O3S/c1-8-4-9(2)6-11(5-8)13-7-10(3)12;1-5(2,3)4/h4-6,10,12H,7H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
YPYMXVMAMYLBAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(C)O)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
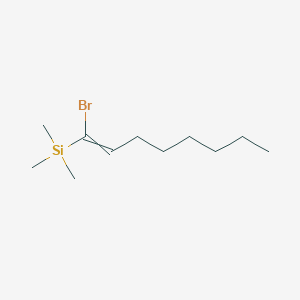
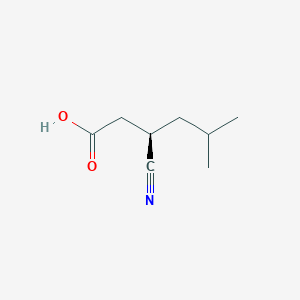
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
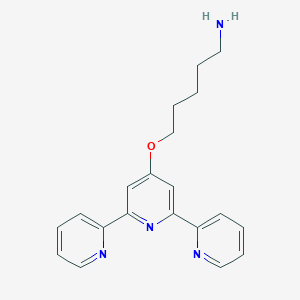
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)

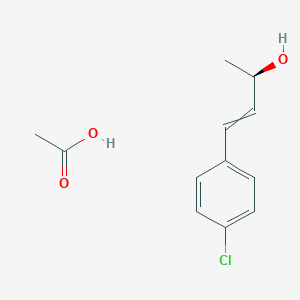
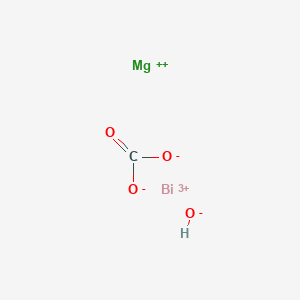
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
